![molecular formula C14H10ClFO3 B1422071 2-(5-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid CAS No. 1178334-17-2](/img/structure/B1422071.png)
2-(5-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid
Overview
Description
“5-Chloro-2-methoxyphenylboronic acid” and “2-Chloro-5-methoxyphenyl boronic acid” are laboratory chemicals . They have the empirical formula C7H8BClO3 and a molecular weight of 186.40 .
Molecular Structure Analysis
The SMILES string for “5-Chloro-2-methoxyphenylboronic acid” is COc1ccc(Cl)cc1B(O)O . This provides a textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical form of “5-Chloro-2-methoxyphenylboronic acid” is solid . Its melting point is 134-141 °C .Scientific Research Applications
Herbicide Intermediates Synthesis
Research by Zhou Yu (2002) demonstrated the synthesis of a compound closely related to the target chemical, which served as an intermediate in herbicide production. This process involved a multi-step synthesis yielding a product through oxidation and methylation steps, highlighting the compound's utility in developing agricultural chemicals (Zhou Yu, 2002).
Neurological Studies Radioligand
F. Vos and G. Slegers (1994) developed a synthesis process for a potential radioligand targeting the GABA receptor in the brain, indicating applications in neurological research. This compound, synthesized via O-methylation and Schiff reaction, could be instrumental in brain imaging and studying neurological pathways (F. Vos & G. Slegers, 1994).
Antibacterial Agents
N. P. Rai et al. (2009) synthesized novel oxadiazoles with significant antibacterial activity, utilizing a chloro-methoxy-phenyl core as part of the structure. This work emphasizes the role of such compounds in developing new antibiotics to combat resistant bacterial strains (N. P. Rai et al., 2009).
Fluorescence Quenching Studies
Studies by H. S. Geethanjali et al. (2015) on boronic acid derivatives including compounds similar to the target chemical showed fluorescence quenching by aniline. This research provides insights into the mechanisms of fluorescence quenching, relevant for sensor development and molecular interaction studies (H. S. Geethanjali et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)-5-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-13-5-2-8(15)6-11(13)10-4-3-9(16)7-12(10)14(17)18/h2-7H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIPYGUHTGZRPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=C(C=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681156 | |
Record name | 5'-Chloro-4-fluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid | |
CAS RN |
1178334-17-2 | |
Record name | 5'-Chloro-4-fluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.